Fenoxazoline hydrochloride is classified as an imidazoline derivative, which is a group of compounds characterized by their structural features and pharmacological effects. It is synthesized from 2-isopropylphenol through reactions involving formaldehyde and ethylenediamine . This compound is significant in both pharmaceutical applications and chemical research due to its vasoconstrictive properties.
The synthesis of Fenoxazoline hydrochloride typically involves the following steps:
This synthetic route ensures high purity and yield, making it suitable for industrial production.
The molecular structure of Fenoxazoline can be represented by its canonical SMILES notation: CC(C)C1=CC=CC=C1OCC2=NCCN2
. The compound features an imidazoline ring, which is integral to its pharmacological activity .
The structure contributes to its ability to interact with alpha-adrenergic receptors, mediating vasoconstriction effects .
Fenoxazoline hydrochloride undergoes several chemical reactions:
These reactions are essential for understanding the compound's stability and potential degradation pathways.
Fenoxazoline exerts its effects primarily through agonistic action on alpha-adrenergic receptors located in the smooth muscle of blood vessels within the nasal mucosa. Upon binding to these receptors, it induces vasoconstriction, which leads to reduced blood flow and decreased swelling in the nasal passages. This mechanism effectively relieves nasal congestion associated with conditions such as rhinitis or sinusitis.
Fenoxazoline hydrochloride has multiple applications across various fields:
Fenoxazoline hydrochloride (Chemical Abstracts Service Registry Number: 23029-57-4) is an organic chloride salt with the molecular formula C₁₃H₁₉ClN₂O and a monoisotopic mass of 246.1136 g/mol [1] [5]. The compound features:
The hydrochloride salt form enhances water solubility, facilitating formulation as aqueous nasal solutions (0.01–0.05% concentration). Spectroscopic characterization includes the IUPAC name 2-{[2-(propan-2-yl)phenoxy]methyl}-4,5-dihydro-1H-imidazole hydrochloride and InChIKey BNEFCDXWSZCUGA-UHFFFAOYSA-N [4] [5].
Table 1: Chemical Identifiers of Fenoxazoline Hydrochloride
Identifier | Value |
---|---|
CAS Registry Number | 23029-57-4 |
Molecular Formula | C₁₃H₁₉ClN₂O |
PubChem CID | 71898 |
InChIKey | BNEFCDXWSZCUGA-UHFFFAOYSA-N |
UNII | 97JJW1W1R3 |
Chemical Class | Cumenes / Imidazoline derivative |
Developed in the mid-20th century, fenoxazoline emerged as a structural analog of classical imidazoline decongestants. Its design optimized receptor specificity and topical efficacy while minimizing cardiovascular effects. The compound received regulatory approval in multiple jurisdictions under brand names including Aturgyl (Brazil), Nebulicina (Southern Europe), and Rhinox (Asia) [3].
Pharmacologically, it is classified as:
The compound's mechanism involves activation of post-junctional α₁-adrenoceptors on venous sinusoids in nasal mucosa. This stimulation triggers Gq-protein-mediated phospholipase C activation, increasing intracellular calcium and causing smooth muscle contraction. The resultant vasoconstriction reduces blood flow, edema, and mucosal swelling within 5–10 minutes of application [2].
Table 2: Pharmacological Classification and Target Engagement
Classification Parameter | Characterization |
---|---|
Primary Mechanism | α₁-Adrenoceptor agonism |
Biological Target | Alpha-adrenergic receptors |
Therapeutic Category | Nasal decongestant (ATC: R01AA12) |
Onset of Action | 5–10 minutes |
Duration of Effect | 4–6 hours |
Trade Names (Selected) | Aturgyl, Rhinox, Nasenol, Nasostop |
Fenoxazoline hydrochloride holds approved drug status in Brazil, several European markets, and Asian countries for topical decongestant use. It is typically categorized as prescription-only (Rx) in most jurisdictions, though some regions permit over-the-counter sale in limited concentrations [3] [5]. Notably, the compound lacks monographs in major international pharmacopeias:
This pharmacopeial omission reflects several factors: regionalized therapeutic use patterns, the existence of structurally similar alternatives (e.g., oxymetazoline), and limited comparative efficacy data versus established decongestants [4]. Despite this, the drug maintains approval in specific national formularies where post-marketing surveillance supports its risk-benefit profile. Current regulatory identifiers include ATC code R01AA12 (WHO Anatomical Therapeutic Chemical Classification System) and DrugBank accession DB13736 [4] [5].
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3